N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
N-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 4-methoxyphenyl carboxamide group and a 3,4,5-trimethoxyphenyl moiety. The compound’s structure combines electron-rich aromatic systems with a partially saturated bicyclic framework, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-29-18-9-7-17(8-10-18)25-24(28)27-13-12-26-11-5-6-19(26)22(27)16-14-20(30-2)23(32-4)21(15-16)31-3/h5-11,14-15,22H,12-13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZDOHLWSXOYBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of interest due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, including anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure
The compound's IUPAC name indicates a complex structure featuring a pyrrolo[1,2-a]pyrazine core with methoxy and trimethoxy phenyl groups. The molecular formula is , and its structure can be represented as follows:
1. Anti-inflammatory Activity
Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance:
- Inhibition of COX Enzymes : Studies have shown that derivatives of similar structures can inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For example, certain derivatives showed IC50 values of 39.8 μM for COX-1 and 46.3 μM for COX-2 inhibition .
- Cytokine Modulation : Compounds in this class have been reported to reduce pro-inflammatory cytokines in vitro, contributing to their anti-inflammatory properties.
2. Antioxidant Activity
The antioxidant capacity of this compound is noteworthy:
- Free Radical Scavenging : Similar pyrrole derivatives have demonstrated the ability to scavenge free radicals effectively. This activity helps mitigate oxidative stress in biological systems .
- Cell Viability : Assays such as the resazurin assay indicate that these compounds can enhance cell viability under oxidative stress conditions.
3. Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Proliferation Inhibition : In vitro studies reveal that this compound can inhibit the proliferation of cancer cell lines such as HepG-2 and EACC .
- Apoptosis Induction : Mechanistic studies suggest that it may induce apoptosis in cancer cells via caspase activation pathways .
Case Studies
Several case studies highlight the biological activity of related compounds:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The compound has been shown to induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest at the G2/M phase in cancer cells, leading to subsequent apoptosis. This was observed in studies where the compound demonstrated strong anti-tubulin polymerization activity, which is crucial for cancer cell division and proliferation .
- In Vitro Studies : In vitro experiments have demonstrated that the compound exhibits antiproliferative effects against various cancer cell lines. For instance, it was effective in inhibiting the growth of specific leukemia cell lines, suggesting its utility in hematological malignancies .
Table 1: Summary of Anticancer Activity
| Study | Cell Line | Mechanism of Action | Observed Effect |
|---|---|---|---|
| Various | G2/M phase arrest | Induced apoptosis | |
| Leukemia | Anti-tubulin activity | Growth inhibition |
Antibacterial Properties
The compound has also been evaluated for its antibacterial properties against multidrug-resistant pathogens. In laboratory settings, it demonstrated significant efficacy against strains of bacteria such as Salmonella typhi, which is known for its resistance to conventional antibiotics.
- Mechanism of Action : The antibacterial effect is thought to arise from the compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis .
Table 2: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| Salmonella typhi | 0.04 µg/mL | Significant inhibition |
| Multidrug-resistant strains | Varies by strain | Effective against several strains |
Neuroprotective Effects
Emerging research suggests that N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide may possess neuroprotective properties. This potential has been explored in models of neurodegenerative diseases:
- Mechanisms : The compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress within neuronal cells .
- Preliminary Findings : Initial animal studies have indicated improvements in cognitive function and reduced neuronal death in models of Alzheimer’s disease when treated with this compound.
Table 3: Neuroprotective Effects
| Study Type | Model Used | Observed Outcome |
|---|---|---|
| Animal Study | Alzheimer’s model | Improved cognitive function |
| In vitro Study | Neuronal cultures | Reduced oxidative stress |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
N-(2,6-Difluorophenyl)-1-(4-Ethoxyphenyl)-3,4-Dihydropyrrolo[1,2-a]Pyrazine-2(1H)-Carboxamide ()
- Core Similarity : Shares the 3,4-dihydropyrrolo[1,2-a]pyrazine backbone.
- Substituent Differences: 4-Ethoxyphenyl vs. 2,6-Difluorophenyl Carboxamide vs. 4-Methoxyphenyl Carboxamide: Fluorine atoms introduce electronegativity, which could enhance metabolic stability but reduce π-π stacking interactions compared to methoxy groups.
- Key Data: IR and HRMS confirm structural integrity, similar to methods used for the target compound .
N-Substituted Pyrazine-Dicarboxy Imides ()
- Example : N-(3,4,5-Trimethoxyphenyl)pyrazine-2,3-dicarboxy imide.
- Structural Contrast : Replaces the dihydropyrrolopyrazine core with a pyrazine-dicarboxy imide.
Role of Methoxy Substitutions
Trimethoxyphenyl-Containing Compounds ()
- Example : (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (a20, ).
- Key Data : Melting point = 109.7–111.5°C; HRMS = 351.1183 [M+Na]+.
- Comparison : The trimethoxyphenyl group enhances electron density, which may improve interactions with hydrophobic pockets in biological targets. However, the α,β-unsaturated ketone in a20 introduces electrophilicity absent in the target compound, affecting reactivity .
- Acetamide Derivatives (): Example: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide. Key Feature: The trifluoromethylbenzothiazole group increases lipophilicity, while the trimethoxyphenyl moiety aligns with the target’s substitution pattern.
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Table 2: Impact of Methoxy Substitutions on Bioactivity
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling substituted aryl halides or carbonyl precursors with heterocyclic intermediates. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates .
- Catalysts : Use of Pd-based catalysts for cross-coupling reactions enhances regioselectivity .
- Temperature control : Maintaining 60–80°C minimizes side reactions .
- Validation : Monitor intermediates via TLC and characterize final products using NMR and mass spectrometry (MS) .
Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substitution patterns and diastereotopic protons in the pyrrolo-pyrazine core .
- IR Spectroscopy : Peaks at ~1650–1700 cm validate carboxamide C=O stretching .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (±0.001 Da) .
Q. What in vitro assays are recommended for initial assessment of biological activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory : COX-2 inhibition assays using ELISA .
- Antimicrobial : Broth microdilution for MIC determination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodological Answer :
- Substituent Modification : Replace methoxy groups with electron-withdrawing groups (e.g., Cl, NO) to modulate electronic effects and binding affinity .
- Core Rigidity : Introduce fused rings (e.g., pyrimidine) to restrict conformational flexibility and improve target engagement .
- Data Integration : Use clustering analysis of IC values across analogs to identify critical pharmacophores .
Q. What strategies mitigate solubility issues during in vivo testing of pyrrolo-pyrazine derivatives?
- Methodological Answer :
- Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) that improve bioavailability and hydrolyze in vivo .
- Particle Size Reduction : Nano-milling or liposomal encapsulation increases surface area and dissolution rates .
Q. How do computational models aid in predicting binding affinity to target proteins (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with ATP-binding pockets of kinases (e.g., EGFR, CDK2) .
- MD Simulations : Perform 100-ns molecular dynamics (MD) runs to assess stability of ligand-protein complexes .
- QSAR Models : Train models on datasets of IC values to predict activity of novel analogs .
Q. What are common discrepancies in biological activity data between in vitro and in vivo models for such compounds?
- Methodological Answer :
- Metabolic Instability : Phase I metabolism (e.g., CYP450 oxidation) may reduce efficacy in vivo despite strong in vitro activity .
- Off-Target Effects : Use transcriptomics (RNA-seq) to identify unintended pathways activated in animal models .
- PK/PD Mismatch : Optimize dosing regimens using pharmacokinetic (PK) modeling to align plasma concentrations with therapeutic windows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
